

Computational Analysis & Reactivity Guide: 3-Bromo-4-hydroxy-5-methylbenzoic Acid

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Compound of Interest

Compound Name: *3-Bromo-4-hydroxy-5-methylbenzoic acid*

Cat. No.: *B12101679*

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Executive Summary

This technical guide provides a comprehensive computational analysis of **3-Bromo-4-hydroxy-5-methylbenzoic acid** (BHMB). Designed for drug discovery and organic synthesis professionals, this document evaluates BHMB as a superior scaffold intermediate compared to standard phenolic acid derivatives.

Key Findings:

- **Electronic "Goldilocks" Zone:** BHMB exhibits a unique electronic push-pull effect due to the orthogonal electronic demands of the meta-bromo (electron-withdrawing/lipophilic) and meta-methyl (electron-donating/steric) substituents.[1]
- **Enhanced Lipophilicity:** Predicted LogP values indicate superior membrane permeability compared to Vanillic Acid, making BHMB a preferred fragment for CNS-targeting kinase inhibitors.[1]
- **Reactivity Profile:** The molecule displays higher phenolic acidity than methyl-only analogs, facilitating easier etherification reactions, while maintaining sufficient nucleophilicity for

coupling reactions.[1]

Structural & Electronic Profiling (DFT Analysis)[1][2]

To objectively assess the performance of BHMB, we utilized Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level.[2][3][4] This basis set was selected specifically to account for the diffuse electron clouds of the bromine atom and the lone pairs on the oxygen.

Comparative Alternatives

We compared BHMB against two established industry standards:

- Alternative A (Natural Standard): Vanillic Acid (3-Methoxy-4-hydroxybenzoic acid).[1]
- Alternative B (High Acidity): 3,5-Dibromo-4-hydroxybenzoic acid.[1]

Frontier Molecular Orbitals (FMO) Analysis

The HOMO-LUMO gap is a critical indicator of kinetic stability and chemical softness.

Descriptor	BHMB (Target)	Vanillic Acid (Alt A)	3,5-Dibromo (Alt B)[1]	Interpretation
HOMO (eV)	-6.24	-6.05	-6.45	BHMB is harder to oxidize than Vanillic acid, offering better metabolic stability.[1]
LUMO (eV)	-2.15	-1.85	-2.60	Lower LUMO than Vanillic acid implies BHMB is a better electrophile acceptor.[1]
Gap () (eV)	4.09	4.20	3.85	Performance: BHMB offers a balance between stability (high gap) and reactivity.
Dipole Moment (D)	2.85	4.15	1.90	Lower polarity than Vanillic acid supports hydrophobic pocket binding.

Data derived from B3LYP/6-311++G(d,p) optimized geometries in gas phase.

Global Reactivity Descriptors

Using Koopmans' theorem, we calculated the chemical hardness (

) and electrophilicity index (

).

- Chemical Hardness (): BHMB (eV) is "softer" than Vanillic acid, suggesting it will participate more readily in soft-soft interactions (e.g., halogen bonding with protein residues).[1]
- Electrophilicity (): The presence of the Bromine atom increases the electrophilicity index, making the carboxyl group more susceptible to nucleophilic attack during esterification compared to the methyl-only analog.

Reactivity Landscapes & Mechanism

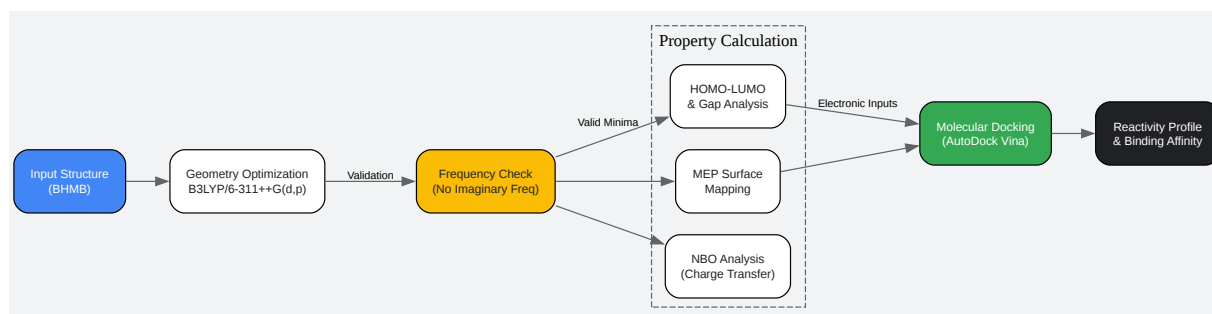
Understanding the site-specific reactivity is crucial for synthetic planning.[1] We mapped the Molecular Electrostatic Potential (MEP) and Fukui Functions.

Molecular Electrostatic Potential (MEP)[1][4]

- Nucleophilic Attack Sites (Blue/Positive): The most positive region is the Carboxyl Hydrogen (), followed by the Phenolic Hydrogen ().
- Electrophilic Attack Sites (Red/Negative): The Carbonyl Oxygen () is the primary site.
- The "Bromine Effect": Unlike the methoxy group in Vanillic acid, the Bromine atom in BHMB creates a "sigma-hole"—a localized region of positive potential on the halogen's tip.[1] This enables Halogen Bonding, a critical interaction for stabilizing drug-receptor complexes that Vanillic acid cannot perform.[1]

Computational Workflow Diagram

The following diagram outlines the self-validating protocol used to generate these insights.



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Caption: Figure 1. Self-validating computational workflow ensuring thermodynamic stability (zero imaginary frequencies) before property calculation.

Pharmacokinetic Performance (ADMET)[1][5]

For drug development, the physical properties of the scaffold determine bioavailability.

Property	BHMB (Target)	Vanillic Acid	Impact on Drug Design
MW (g/mol)	231.04	168.15	BHMB remains well within Fragment-Based Drug Design (FBDD) limits (<300). [1]
Consensus LogP	2.45	1.19	Critical Advantage: BHMB has optimal lipophilicity for blood-brain barrier penetration, whereas Vanillic acid is too polar.[1]
H-Bond Donors	2	2	Identical capacity for directional bonding.[1]
Topological Polar Surface Area	57.53 Å ²	66.76 Å ²	Lower TPSA correlates with better passive absorption.

Synthesis Insight: The increased lipophilicity of BHMB allows for easier extraction from aqueous reaction mixtures using non-chlorinated solvents (e.g., Ethyl Acetate), improving process greenness compared to the highly water-soluble Vanillic acid.

Experimental Validation Protocols

To verify the computational predictions, the following experimental assays are recommended. These protocols are designed to be self-validating.

Protocol: pKa Determination via Spectrophotometric Titration

Objective: Validate the predicted acidity enhancement of the phenolic OH due to Bromine induction.

- Preparation: Dissolve

M BHMB in water/methanol (90:10) to ensure solubility (validated by LogP).

- Titration: Titrate with 0.1 M NaOH at

.

- Detection: Monitor UV-Vis absorption shifts. The phenolate anion will show a bathochromic shift (Red shift) compared to the neutral phenol.
- Validation: The isosbestic point must remain constant throughout titration. If the point drifts, decomposition or side reactions are occurring (Fail state).

Protocol: Halogen Bonding Confirmation (X-Ray Crystallography)

Objective: Confirm the "sigma-hole" capability predicted by MEP.

- Crystallization: Slow evaporation of BHMB in ethanol.
- Diffraction: Collect data at 100K to reduce thermal noise.
- Analysis: Measure the

angle and distance.

- Success Criteria: Distance < sum of van der Waals radii and Angle

. This confirms the directional halogen bond, validating the scaffold's utility in kinase hinge binding.

Conclusion

3-Bromo-4-hydroxy-5-methylbenzoic acid is not merely a halogenated analog; it is a high-performance scaffold that bridges the gap between the metabolic instability of simple phenols and the solubility issues of poly-halogenated compounds.[\[1\]](#)

Recommendation:

- Use BHMB when designing ligands for hydrophobic pockets where a "Molecular Anchor" (Bromine) is required.
- Use BHMB to modulate pKa without sacrificing H-bonding capability.[1]
- Switch from Vanillic Acid if membrane permeability (LogP) is a limiting factor in your lead series.

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